- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) ReceptorsJournal of Medicinal Chemistry, 2013, 56(20), 7838-7850,
Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)

97799-98-9 structure
상품 이름:5-Chloro-N-methylthiophene-2-carboxamide
CAS 번호:97799-98-9
MF:C6H6ClNOS
메가와트:175.635939121246
MDL:MFCD00508500
CID:2085585
PubChem ID:13411287
5-Chloro-N-methylthiophene-2-carboxamide 화학적 및 물리적 성질
이름 및 식별자
-
- 5-Chloro-N-methylthiophene-2-carboxamide
- 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)
- BCP34377
- CS-0158666
- Z32016484
- E81960
- 5-Chloro-N-methyl-2-thiophenecarboxamide
- EN300-300935
- 2-Thiophenecarboxamide, 5-chloro-N-methyl-
- AKOS008933117
- AS-83966
- DB-095266
- SCHEMBL8244239
- 5-chloro-2-thiophenecarboxylic acid N-methylamide
- 97799-98-9
-
- MDL: MFCD00508500
- 인치: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
- InChIKey: MMUAGEONOOXRBQ-UHFFFAOYSA-N
- 미소: O=C(C1=CC=C(Cl)S1)NC
계산된 속성
- 정밀분자량: 174.9858627g/mol
- 동위원소 질량: 174.9858627g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 1
- 복잡도: 142
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.2
- 토폴로지 분자 극성 표면적: 57.3Ų
실험적 성질
- 밀도: 1.3±0.1 g/cm3
- 융해점: 164-166°C
- 비등점: 298.8±25.0 °C at 760 mmHg
- 플래시 포인트: 134.5±23.2 °C
- 증기압: 0.0±0.6 mmHg at 25°C
5-Chloro-N-methylthiophene-2-carboxamide 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-N-methylthiophene-2-carboxamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300935-0.25g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95.0% | 0.25g |
$92.0 | 2025-03-19 | |
Enamine | EN300-300935-0.1g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95.0% | 0.1g |
$66.0 | 2025-03-19 | |
Aaron | AR01B681-100mg |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 100mg |
$18.00 | 2025-02-09 | |
Aaron | AR01B681-5g |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 5g |
$187.00 | 2025-02-09 | |
Enamine | EN300-300935-5g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 5g |
$743.0 | 2023-09-06 | |
Enamine | EN300-300935-10g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 10g |
$1101.0 | 2023-09-06 | |
Aaron | AR01B681-25mg |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 25mg |
$13.00 | 2025-02-09 | |
Enamine | EN300-300935-1g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 1g |
$256.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-5g |
5-Chloro-2-thiophenecarboxylic acid N-methylamide |
97799-98-9 | 98% | 5g |
¥1560.00 | 2024-04-23 | |
A2B Chem LLC | AV99797-100mg |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 100mg |
$105.00 | 2024-07-18 |
5-Chloro-N-methylthiophene-2-carboxamide 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Phosphorus pentachloride
참조
합성회로 2
반응 조건
1.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
참조
- Preparation and structural confirmation of the related substances of rivaroxabanZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
합성회로 3
반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
1.2 4 h, 34 °C
1.2 4 h, 34 °C
참조
- Method for producing an intermediate of rivaroxaban, Japan, , ,
합성회로 4
반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux
1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Water ; 0 °C; 14 h, rt
1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Water ; 0 °C; 14 h, rt
참조
- Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impuritiesZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
합성회로 5
반응 조건
1.1 Reagents: Hydrochloric acid , Oxygen Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
참조
- Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichlorideChina, 2022, 9(18), 4924-4931,
합성회로 6
반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux
2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
참조
- Preparation and structural confirmation of the related substances of rivaroxabanZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
합성회로 7
반응 조건
1.1 Solvents: Acetonitrile , Water ; rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
참조
- Method for producing an intermediate of rivaroxaban, Japan, , ,
합성회로 8
반응 조건
1.1 Reagents: Sodium acetate Solvents: Methanol , Water
참조
- Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenesKhimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5,
합성회로 9
반응 조건
1.1 Reagents: Hydroxylamine
2.1 Reagents: Phosphorus pentachloride
2.1 Reagents: Phosphorus pentachloride
참조
- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) ReceptorsJournal of Medicinal Chemistry, 2013, 56(20), 7838-7850,
5-Chloro-N-methylthiophene-2-carboxamide Raw materials
- Ethanone, 1-(5-chloro-2-thienyl)-, O-(phenylsulfonyl)oxime, (Z)-
- (1Z)-1-(5-Chloro-2-thienyl)ethanone oxime
- 5-chlorothiophene-2-carboxylic acid
- Methylammonium Chloride
- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone
- 2-Acetyl-5-chlorothiophene
- 2-Thiophenecarboxamide, 5-chloro-N,N-dimethyl-
- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride
- 5-Chlorothiophene-2-carbonyl chloride
- (1E)-1-(5-Chloro-2-thienyl)ethanone oxime
5-Chloro-N-methylthiophene-2-carboxamide Preparation Products
5-Chloro-N-methylthiophene-2-carboxamide 관련 문헌
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide) 관련 제품
- 931967-01-0(6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one)
- 1040661-95-7(N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)pentanamide)
- 33787-85-8((4-Methylquinolin-2-yl)methanol)
- 29835-36-7(Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 3-methyl-5-phenyl-)
- 1337805-64-7(2-amino(cyclopropyl)methyl-4-chloro-6-methoxyphenol)
- 1862877-23-3(1H-Pyrrole-3-carboxylic acid, 5-(aminomethyl)-1,2-dimethyl-)
- 2228085-74-1(2-amino-3-(2,6-dimethylphenyl)-3-methylbutanoic acid)
- 911364-09-5(Carbamic acid, [2-(hydroxyamino)-2-iminoethyl]-, phenylmethyl ester)
- 2060026-78-8(4-ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline)
- 946341-51-1(2,5-dichloro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide)
추천 공급업체
Shanghai Jinhuan Chemical CO., LTD.
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Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
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Wuhan brilliant Technology Co.,Ltd
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